Flubendazole

Cyst echinococcosis Echinococcus granulosus hepatic metabolism

Flubendazole is the definitive benzimidazole for research programs requiring concurrent STAT3 and NF-κB pathway inhibition—a dual-target profile not uniformly shared by mebendazole or albendazole. Its para-fluorophenyl substitution confers distinct cyclodextrin complexation solubility and parasite biotransformation susceptibility, making it essential for anthelmintic resistance studies and long-term Echinococcus regimens without CYP1A induction. As the only class member with validated macrofilaricidal activity across preclinical species and human trials, flubendazole is mandatory for adulticidal filariasis research. Select this compound when structural and mechanistic differentiation dictates experimental outcomes.

Molecular Formula C16H12FN3O3
Molecular Weight 313.28 g/mol
CAS No. 31430-15-6
Cat. No. B1672859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlubendazole
CAS31430-15-6
Synonymsflubendazole
fluoromebendazole
methyl(5-(4-fluorobenzoyl)-1H-benzimidazol- 2-yl)carbamate
Molecular FormulaC16H12FN3O3
Molecular Weight313.28 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H12FN3O3/c1-23-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21)9-2-5-11(17)6-3-9/h2-8H,1H3,(H2,18,19,20,22)
InChIKeyCPEUVMUXAHMANV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flubendazole (CAS 31430-15-6): A Synthetic Benzimidazole Anthelmintic with Repurposing Potential


Flubendazole (FLBZ) is a synthetic benzimidazole methylcarbamate anthelmintic compound approved for human and veterinary use since 1980, exhibiting broad-spectrum activity against gastrointestinal nematodes and demonstrating macrofilaricidal properties following parenteral administration [1]. Its core mechanism involves high-affinity binding to parasite β-tubulin, inhibiting microtubule polymerization and disrupting energy metabolism [2]. Beyond its established antiparasitic role, flubendazole has garnered significant attention as a repurposed anticancer agent due to its capacity to inhibit STAT3 phosphorylation and suppress NF-κB signaling pathways across multiple tumor types [3].

Why Flubendazole (CAS 31430-15-6) Cannot Be Interchanged with Mebendazole or Albendazole: Structural and Pharmacodynamic Rationale


Despite sharing the benzimidazole methylcarbamate core, flubendazole differs critically from mebendazole and albendazole in its para-fluorophenyl substitution (versus mebendazole's benzoyl group and albendazole's propylthio side chain), which fundamentally alters its biopharmaceutical behavior and target interaction profile [1]. This structural divergence translates into distinct aqueous solubility enhancement characteristics upon cyclodextrin complexation, differential parasite biotransformation rates (flubendazole and mebendazole are extensively metabolized by helminths, whereas albendazole is not), and a unique dual-inhibitory capacity against both STAT3 and NF-κB signaling that is not uniformly shared across the benzimidazole class [2]. Consequently, selection of flubendazole over its closest analogs must be predicated on specific experimental or therapeutic contexts rather than assumed class interchangeability.

Flubendazole (CAS 31430-15-6): Quantified Differential Evidence for Scientific Selection


Flubendazole vs. Albendazole: Equivalent Cyst Echinococcosis Efficacy with Reduced CYP1A Induction

In a direct head-to-head pharmacology-based comparison using naturally infected sheep, flubendazole demonstrated equivalent therapeutic efficacy to albendazole against Echinococcus granulosus metacestodes. At equimolar oral doses (FLBZ 10 mg/kg vs. ABZ 8.5 mg/kg, administered every 48 h for 55 days), protoscoleces viability was similarly reduced in both treatment groups relative to untreated controls. Crucially, however, flubendazole treatment did not induce a 3-fold increase in CYP1A-dependent ethoxyresorufin O-deethylase activity, an elevation that was observed exclusively in the albendazole-treated group [1]. This differential metabolic effect may carry implications for long-term hepatic safety and drug-drug interaction risk.

Cyst echinococcosis Echinococcus granulosus hepatic metabolism

Flubendazole vs. Albendazole and Mebendazole: Superior Solubility Enhancement with Cyclodextrin Complexation

Comparative in vitro aqueous solubility studies revealed that the improvement in flubendazole solubility upon complexation with hydroxypropyl-β-cyclodextrin (HPβCD) was markedly higher than that observed for mebendazole and albendazole under identical conditions. While all three benzimidazoles exhibited poor intrinsic aqueous solubility, the magnitude of solubility enhancement achievable with HPβCD (10% w/v) was substantially greater for flubendazole than for its comparators. However, this enhanced solubility did not translate into significantly improved in vivo absorption pharmacokinetic parameters following intraruminal administration in sheep, indicating that formulation-specific advantages may be route-dependent [1].

Formulation science cyclodextrin bioavailability

Flubendazole vs. Mebendazole: Unique Dual Inhibition of STAT3 and NF-κB Pathways in Cancer Models

Flubendazole exhibits a dual-target inhibitory profile against both STAT3 and NF-κB signaling pathways that distinguishes it from other benzimidazole anthelmintics. In human colorectal cancer cells, flubendazole blocked IL6-induced nuclear translocation of STAT3 and reduced expression of STAT3 target genes including MCL1, VEGF, and BIRC5, while simultaneously downregulating P-mTOR, P62, and BCL2 and upregulating autophagy markers Beclin1 and LC3-I/II [1]. In esophageal squamous cell carcinoma models, flubendazole inhibited IκBα kinase (IKK) activation, blocked IκBα phosphorylation, and decreased NF-κB p65 phosphorylation [2]. While mebendazole and albendazole have reported anticancer activity, the concurrent inhibition of both STAT3 and NF-κB pathways at comparable concentrations represents a mechanistically broader profile relative to single-pathway benzimidazole comparators.

Drug repurposing STAT3 inhibition NF-κB signaling

Flubendazole vs. Albendazole: Differential Helminth Biotransformation Profile

Interspecies and inter-drug differences in helminth-mediated biotransformation create distinct susceptibility profiles among benzimidazole anthelmintics. In the model tapeworm Hymenolepis diminuta, flubendazole and mebendazole were metabolized extensively, whereas albendazole was not metabolized by this parasite [1]. Similarly, in Moniezia expansa, both flubendazole and mebendazole were metabolized to a much greater extent than albendazole, and the biotransformation pathways differed significantly between the two tapeworm species [2]. These parasite-specific metabolic differences mean that the effectiveness of flubendazole, mebendazole, and albendazole against a given helminth infection cannot be reliably predicted based on class membership alone.

Drug metabolism anthelmintic resistance biotransformation

Flubendazole: Documented Macrofilaricidal Activity Distinct from Microfilaricidal Benzimidazoles

Flubendazole is classified as a macrofilaricidal benzimidazole, demonstrating capacity to kill adult filarial worms following parenteral administration, in contrast to other benzimidazole anthelmintics that are predominantly microfilaricidal or limited to gastrointestinal nematode indications [1]. Preclinical models across multiple filarial species (Litomosoides carinii, Acanthocheilonema viteae, Brugia malayi, Brugia pahangi) have confirmed potent macrofilaricidal effects, and one human trial has validated this adulticidal activity [2]. This macrofilaricidal property distinguishes flubendazole from albendazole and mebendazole, which lack robust adulticidal activity against tissue-dwelling filarial nematodes.

Filariasis macrofilaricide onchocerciasis

Flubendazole (CAS 31430-15-6): Priority Research and Industrial Application Scenarios


Cyst Echinococcosis Research Requiring Hepatic Safety Optimization

In experimental or preclinical studies of Echinococcus granulosus metacestode infection where prolonged anthelmintic administration is anticipated, flubendazole offers equivalent cyst viability reduction to albendazole (25% vs. 33% cyst development rate, respectively) without the associated 3-fold induction of CYP1A enzyme activity observed with albendazole treatment. This differential metabolic profile positions flubendazole as the preferred benzimidazole for studies evaluating long-term chemotherapeutic regimens, combination therapies with hepatically metabolized agents, or investigations in populations with pre-existing hepatic compromise [1].

Anthelmintic Biotransformation and Resistance Mechanism Studies

Research investigating species-specific helminth drug metabolism or benzimidazole resistance mechanisms should select flubendazole as a comparator or test compound based on its distinct biotransformation profile. Unlike albendazole, which is not metabolized by Hymenolepis diminuta and only minimally processed by Moniezia expansa, flubendazole undergoes extensive biotransformation by these tapeworm species. This differential susceptibility to parasite-mediated metabolism makes flubendazole an essential tool compound for dissecting the enzymatic pathways underlying anthelmintic resistance and for evaluating the impact of drug-metabolizing enzyme expression on treatment outcomes [2].

Dual-Pathway Cancer Signaling Research (STAT3 and NF-κB)

Flubendazole is the preferred benzimidazole scaffold for oncology research requiring simultaneous inhibition of both STAT3 and NF-κB signaling pathways. Its capacity to block STAT3 nuclear translocation and NF-κB activation concurrently distinguishes it from other class members that may inhibit only one pathway or require higher concentrations for dual activity. This dual-inhibitory profile supports investigations in colorectal cancer, esophageal squamous cell carcinoma, breast cancer, glioblastoma, and other malignancies where both STAT3 and NF-κB are constitutively active and contribute to therapeutic resistance [3].

Macrofilaricidal Drug Development for Tissue-Dwelling Nematodes

For filariasis research programs targeting adult worm elimination (lymphatic filariasis, onchocerciasis), flubendazole represents the only benzimidazole with validated macrofilaricidal activity across multiple preclinical species and in human trials. Selection of flubendazole over albendazole, mebendazole, or other class members is mandatory for any study design aiming to evaluate adulticidal efficacy, as in-class comparators lack this specific activity profile. Formulation development efforts to improve oral bioavailability of flubendazole for field-usable macrofilaricidal therapy constitute a defined industrial application pathway [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flubendazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.